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Compound of Interest

Compound Name:
3-[(4-

Chlorophenyl)methoxy]pyridine

CAS No.: 88166-61-4

Cat. No.: B8618454 Get Quote

Executive Summary
3-[(4-Chlorophenyl)methoxy]pyridine (also known as 3-((4-chlorobenzyl)oxy)pyridine) is a

pyridine ether scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors

(e.g., p38 MAPK modulators) and GPCR ligands.[2] Unlike commodity chemicals with

established ECHA dossiers, this compound occupies a "research chemical" niche where

specific toxicological data is often proprietary or absent.

This guide provides a predictive toxicity assessment based on Structural Activity Relationship

(SAR) read-across from validated analogs (3-Benzyloxypyridine and Pyridine). It outlines a self-

validating experimental framework for researchers to assess its safety profile during lead

optimization.[1]

Compound Profile & Physicochemical Identity
Before assessing toxicity, researchers must establish the physicochemical context, which

dictates bioavailability and exposure routes.
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Property Value / Prediction Relevance to Toxicity

Chemical Structure
Pyridine ring ether-linked to a

4-chlorophenyl moiety.[1]

Ether linkage is metabolically

labile (O-dealkylation); Pyridine

ring suggests potential CYP

inhibition.

Molecular Formula C₁₂H₁₀ClNO --

Predicted LogP ~3.2 – 3.5

Moderate lipophilicity;

suggests good membrane

permeability and potential for

CNS penetration.

Solubility
Low in water; Soluble in

DMSO, Ethanol.

Requires specific vehicle

formulation (e.g., DMSO

<0.1%) for in vitro assays to

avoid solvent toxicity artifacts.

Primary Hazard Class
Acute Tox. 4 (Oral); Skin/Eye

Irritant 2/2A.[3]

Predicted based on the

validated analog 3-

Benzyloxypyridine (CAS

76509-17-6).[1]

Comparative Toxicity Analysis
This section compares the subject compound against its parent scaffold (Pyridine) and its direct

non-chlorinated analog (3-Benzyloxypyridine). This "Read-Across" method is the industry

standard for assessing novel intermediates.[1]

Table 1: Comparative Toxicological Profile
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Feature
Subject: 3-[(4-

Chlorophenyl)metho

xy]pyridine

Analog: 3-

Benzyloxypyridine
Parent: Pyridine

Primary Toxicity

Predicted Moderate

(Oral LD50 ~500-1000

mg/kg)

Confirmed Moderate

(Oral LD50 ~500

mg/kg)

High/Moderate

(Hepatotoxic,

Neurotoxic)

Metabolic Fate

O-dealkylation to 3-

Hydroxypyridine + 4-

Chlorobenzoic Acid

O-dealkylation to 3-

Hydroxypyridine +

Benzoic Acid

N-methylation (detox)

or Ring Oxidation

(bioactivation)

Irritation Potential

High

(Skin/Eye/Respiratory)

due to basic nitrogen

and lipophilicity.[1]

High (H315, H319,

H335)

Severe (Mucous

membrane irritant)

Genotoxicity
Low Probability (Ames

Negative predicted).

Generally Ames

Negative.

Negative in most

strains; equivocal in

some high-dose

assays.[1]

Key Risk

hERG Inhibition:

Pyridine ethers are

common

pharmacophores for

hERG channel

binding, posing a QT-

prolongation risk.[1]

Moderate Risk.
Low Risk (Structure

too small).

Expert Insight: The addition of the 4-chlorophenyl group increases lipophilicity compared to the

non-chlorinated analog. This typically enhances tissue distribution and may increase the half-

life of the compound, potentially lowering the acute LD50 threshold compared to 3-

Benzyloxypyridine.[1]

Mechanistic Insights: Metabolic Activation
Understanding the metabolic breakdown is critical for interpreting toxicity. The ether linkage is

the primary site of metabolic attack by Cytochrome P450 enzymes (likely CYP2D6 or

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://patents.google.com/patent/CN103483248A/en
https://patents.google.com/patent/CN103483248A/en
https://patents.google.com/patent/CN103483248A/en
https://patents.google.com/patent/CN103483248A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8618454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CYP3A4).

Figure 1: Predicted Metabolic Pathway & Bioactivation

Toxicity Implications
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Caption: Figure 1. The O-dealkylation pathway generates 3-Hydroxypyridine, a redox-active

metabolite capable of inducing oxidative stress in hepatic cells.[1]

Experimental Protocols for Safety Assessment
For researchers introducing this compound into a drug discovery pipeline, the following self-

validating protocols are required to establish a safety baseline.

Phase 1: In Silico & Physicochemical Verification
Protocol: Use SwissADME or Schrödinger QikProp to calculate TPSA (Target: <140 Å²) and

LogP.

Validation: If LogP > 4.0, flag for potential phospholipidosis and high nonspecific binding in

assays.

Phase 2: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the IC50 in HepG2 (liver) and HEK293 (kidney) cells.

Methodology:

Seed: 1x10⁴ cells/well in 96-well plates.
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Treat: Expose cells to serial dilutions (0.1 µM to 100 µM) of the compound for 24h.

Control: 0.1% DMSO.

Readout: Add MTT reagent; measure absorbance at 570 nm.

Threshold: An IC50 < 10 µM indicates high cytotoxicity; proceed with caution.

Phase 3: hERG Inhibition (Cardiotoxicity Screen)
Rationale: Pyridine ethers are structural motifs often associated with hERG channel

blockade (QT prolongation).

Protocol: Automated Patch Clamp (e.g., QPatch).

Concentration: Screen at 1 µM and 10 µM.

Acceptance Criteria: < 50% inhibition at 10 µM is considered a "Safe" window for early

discovery.

Phase 4: Genotoxicity (Ames Test)
Objective: Assess mutagenic potential of the pyridine ring and its metabolites.

Strains:S. typhimurium TA98 and TA100 (+/- S9 metabolic activation).

Critical Step: Ensure the S9 fraction is active to generate the 3-hydroxypyridine metabolite,

as the parent compound may be non-mutagenic while the metabolite is reactive.

Handling & Safety Guidelines
Based on the read-across from 3-Benzyloxypyridine (CAS 76509-17-6) and 3-(Benzyloxy)-5-

bromopyridine (CAS 130722-95-1), the following GHS classifications should be assumed until

experimental data proves otherwise:

Signal Word:WARNING

H302: Harmful if swallowed.[3][4][5]

H315: Causes skin irritation.[3][6]
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H319: Causes serious eye irritation.[3][4][6]

H335: May cause respiratory irritation.[3][4][6]

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Ether linkages can form explosive

peroxides upon prolonged exposure to air and light; however, the electron-deficient pyridine

ring confers some stability compared to simple benzyl ethers.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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